2-Chloro-4-hydroxy-3-methoxybenzaldehyde

Overview

Description

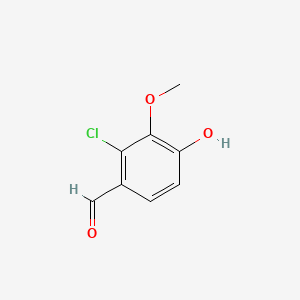

2-Chloro-4-hydroxy-3-methoxybenzaldehyde, also known as 2-Chloroisovanillin, is an organic compound with the molecular formula C8H7ClO3. It is a derivative of vanillin, where the methoxy group is substituted with a chlorine atom. This compound is known for its applications in various fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-hydroxy-3-methoxybenzaldehyde can be synthesized from 1-chloro-2,3-dimethoxybenzene. The synthesis involves the following steps :

Starting Material: 1-chloro-2,3-dimethoxybenzene.

Reaction: The starting material is subjected to a demethylation reaction to form 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

Conditions: The reaction is typically carried out in the presence of a demethylating agent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Chloro-4-hydroxy-3-methoxybenzoic acid.

Reduction: 2-Chloro-4-hydroxy-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

-

Reactant in Synthesis :

- Used in the synthesis of BODIPY fluorescent sensors, which are vital for biological imaging applications.

- Serves as a precursor for various organic compounds and intermediates in chemical synthesis.

- Corrosion Inhibition :

Biology

- Synthesis of Schiff Base Ligands :

-

Antimicrobial Properties :

- Demonstrated significant antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as a therapeutic agent against infections.

- Inhibition of Lipoxygenases :

Medicine

- Potential Anticancer Agent :

- Anti-inflammatory Effects :

- Antiallergic Properties :

Antimicrobial Activity

A study evaluating the effectiveness of this compound against common bacterial strains showed significant inhibition zones against Escherichia coli and Staphylococcus aureus, confirming strong antibacterial properties.

Inhibition of Cancer Cell Proliferation

In research focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways :

Molecular Targets: It can inhibit enzymes such as tyrosinase, affecting melanin synthesis.

Pathways Involved: The compound can modulate oxidative stress pathways, contributing to its potential anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with similar structural features but lacks the chlorine atom.

2-Chloro-3,4-dimethoxybenzaldehyde: Another chlorinated derivative with two methoxy groups.

3-Hydroxy-4-methoxybenzaldehyde: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-4-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzaldehyde ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-Chloro-4-hydroxy-3-methoxybenzaldehyde, also known as 2-Chloroisovanillin, is an organic compound with significant biological activities that have been explored in various research contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is CHClO, with a molecular weight of 186.59 g/mol. The structure features a benzaldehyde group substituted with a chloro group at the second position, a hydroxy group at the fourth position, and a methoxy group at the third position of the aromatic ring. These functional groups are crucial for its reactivity and biological activity.

Antiallergic Properties

Research has indicated that this compound may possess antiallergic properties , making it a candidate for treating allergic diseases such as asthma. Preliminary studies suggest that it can inhibit the release of histamine from mast cells, which plays a key role in allergic reactions.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro studies have shown that derivatives of this compound exhibit activity against various bacterial strains. For instance, its demethylation product, 2,4,6-trimethoxybenzaldehyde, has demonstrated notable antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Effects

In cancer research, this compound has been evaluated for its potential anticancer effects . Studies indicate that it can inhibit the proliferation of certain human cancer cell lines. For example, it has shown cytotoxic effects against breast cancer cells by inducing apoptosis through the activation of caspases . The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory responses and cancer progression by binding to their active sites .

- Metal Ion Coordination : It forms complexes with metal ions through its functional groups, which is essential for understanding its biological mechanisms and potential applications in drug development.

- Formation of Schiff Bases : The compound is also utilized in synthesizing Schiff base ligands that have applications in coordination chemistry and biological studies.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-Chloro-4-hydroxy-3-methoxybenzaldehyde to ensure laboratory safety?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves (tested for permeability), tightly sealed goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is advised for prolonged exposure .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) and ensure proper ventilation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Guidance :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., chlorine at C2, methoxy at C3) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) are suitable for purity analysis. Mobile phases like methanol/water (70:30 v/v) provide optimal resolution .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (expected m/z ≈ 200.6) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound in research settings?

- Methodological Guidance :

- Stepwise Functionalization : Start with vanillin (4-hydroxy-3-methoxybenzaldehyde), introduce chlorine via electrophilic substitution using Cl/FeCl under controlled temperatures (0–5°C) to avoid over-halogenation .

- Purification : Recrystallize from ethanol/water mixtures (yield: ~65–75%) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during Friedel-Crafts formylation reactions?

- Methodological Guidance :

- Catalyst Selection : Use AlCl or FeCl in dichloromethane at –10°C to enhance regioselectivity .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:3). Adjust stoichiometry (1.2 eq Cl) to minimize byproducts .

- Table: Optimization Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | –10°C to 0°C |

| Catalyst Loading | 1.5 eq FeCl |

| Reaction Time | 4–6 hours |

Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?

- Methodological Guidance :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12). Note that solubility in water is limited (~8.45 mg/mL at 25°C for analogs) .

- Dynamic Light Scattering (DLS) : Use to detect aggregation in polar solvents, which may explain discrepancies .

Q. How do electronic effects of substituents influence the stability of this compound under varying pH conditions?

- Methodological Guidance :

- pH Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–13). The electron-withdrawing Cl group at C2 reduces resonance stabilization, increasing susceptibility to hydrolysis at pH > 10 .

- UV-Vis Spectroscopy : Monitor λ shifts (250–300 nm) to track degradation kinetics .

Q. Key Notes

- Safety : Always validate PPE compatibility using ASTM F739 standards for glove materials .

- Data Interpretation : Cross-reference NMR and MS data with computational predictions (e.g., ACD/Labs Percepta) .

- Contradictions : Discrepancies in solubility or stability data may arise from impurities or solvent history; use orthogonal analytical methods (HPLC, DSC) for verification .

Properties

IUPAC Name |

2-chloro-4-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGDDUJFJAZQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002837 | |

| Record name | 2-Chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82668-20-0 | |

| Record name | Benzaldehyde, 2-chloro-4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082668200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82668-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.